molecular formula C9H13N5O B1516540 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 915921-28-7

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1516540
CAS No.: 915921-28-7
M. Wt: 207.23 g/mol
InChI Key: WXSYDPOEQVVXSO-UHFFFAOYSA-N
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Description

“2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a chemical compound with the CAS Number: 915921-28-7. It has a molecular weight of 207.24 and its IUPAC name is the same as the given name .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been studied. For instance, a study reported the synthesis of dihydropyrimidin-2-ones and derivatives of imidazolin-2-one using acetylacetone or acetoacetic ester, phenylglyoxal hydrate, and urea in the presence of Lewis acids .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.24 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

A novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized using X-ray diffraction and spectroscopic techniques. The molecular structure and geometrical parameters were further analyzed through DFT calculations, highlighting its potential for further chemical investigation and application in various fields (Lahmidi et al., 2019).

Antibacterial Activity

Research indicates the antibacterial properties of triazolo[1,5-a]pyrimidine derivatives. In a study, these compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Synthesis of Antimicrobial and Antifungal Agents

Triazolo[1,5-a]pyrimidine derivatives were synthesized through various chemical reactions, showing in vitro antimicrobial and antifungal activities. These findings suggest their potential use in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).

Antitumor and Antiviral Activities

Certain triazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor and antiviral activities. The synthesis of these compounds led to the identification of some showing promising results in vitro, which could pave the way for new treatments in these areas (Islam et al., 2008).

Use in Supramolecular Chemistry

In supramolecular chemistry, triazolo[1,5-a]pyrimidine derivatives have been used to create complex molecular structures. They have been incorporated into novel compounds, showcasing extensive hydrogen-bonding intermolecular interactions, which are essential in the study of molecular assemblies (Fonari et al., 2004).

Anti-Epileptic Activities

Novel triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, based on the structure of a marine natural product, showed significant anti-epileptic activities. This discovery contributes to the development of new anti-epileptic drugs (Ding et al., 2019).

Mechanism of Action

Properties

IUPAC Name

2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYDPOEQVVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651089
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-28-7
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 3
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 4
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 5
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 6
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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